molecular formula C12H10N4O2 B14163168 N'-(pyridine-3-carbonyl)pyridine-3-carbohydrazide CAS No. 840-78-8

N'-(pyridine-3-carbonyl)pyridine-3-carbohydrazide

Cat. No.: B14163168
CAS No.: 840-78-8
M. Wt: 242.23 g/mol
InChI Key: SNQGSFSTKZJNCR-UHFFFAOYSA-N
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Description

N’-(pyridine-3-carbonyl)pyridine-3-carbohydrazide is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of two pyridine rings connected through a carbohydrazide linkage. Pyridine derivatives are known for their wide range of applications in medicinal chemistry, agrochemicals, and material science due to their unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(pyridine-3-carbonyl)pyridine-3-carbohydrazide typically involves the reaction of pyridine-3-carboxylic acid with hydrazine hydrate under reflux conditions. The reaction is usually carried out in an ethanol solvent with a catalytic amount of sulfuric acid to facilitate the formation of the carbohydrazide linkage .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems for monitoring and controlling reaction parameters can improve the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

N’-(pyridine-3-carbonyl)pyridine-3-carbohydrazide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding pyridine-N-oxides.

    Reduction: Reduction reactions can convert the carbohydrazide group to an amine group.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the hydrazide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

    Oxidation: Pyridine-N-oxides.

    Reduction: Pyridine-3-carbohydrazide derivatives with amine groups.

    Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Scientific Research Applications

N’-(pyridine-3-carbonyl)pyridine-3-carbohydrazide has several scientific research applications:

Mechanism of Action

The mechanism of action of N’-(pyridine-3-carbonyl)pyridine-3-carbohydrazide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell wall synthesis . The exact molecular pathways involved may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N’-(pyridine-3-carbonyl)pyridine-3-carbohydrazide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of two pyridine rings connected through a carbohydrazide linkage provides a versatile scaffold for further chemical modifications and applications in various fields.

Properties

IUPAC Name

N'-(pyridine-3-carbonyl)pyridine-3-carbohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10N4O2/c17-11(9-3-1-5-13-7-9)15-16-12(18)10-4-2-6-14-8-10/h1-8H,(H,15,17)(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNQGSFSTKZJNCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C(=O)NNC(=O)C2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10N4O2
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00407878
Record name N'-(Pyridine-3-carbonyl)pyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

242.23 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

840-78-8
Record name N'-(Pyridine-3-carbonyl)pyridine-3-carbohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00407878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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